(2,3,4-Trifluorophenyl)acetic acid ethyl ester

Description

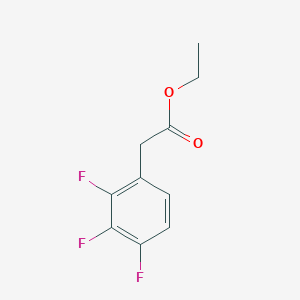

(2,3,4-Trifluorophenyl)acetic acid ethyl ester is a fluorinated aromatic ester with the molecular formula C₁₀H₉F₃O₂. The compound features a phenyl ring substituted with fluorine atoms at the 2-, 3-, and 4-positions, linked to an acetic acid ethyl ester group. Fluorine atoms enhance electronegativity and lipophilicity, making this compound valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

ethyl 2-(2,3,4-trifluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-8(14)5-6-3-4-7(11)10(13)9(6)12/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMGOJUEGJDZGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=C(C=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of (2,3,4-Trifluorophenyl)Acetic Acid

The direct esterification of (2,3,4-trifluorophenyl)acetic acid with ethanol represents a straightforward route to the target compound. While no direct literature exists for this specific isomer, analogous methods for trifluorophenylacetic acid esters provide foundational insights. For example, the synthesis of ethyl trifluoroacetate employs trifluoroacetic acid and ethanol with a strong acidic cation exchange resin (e.g., D72 resin) at 40–50°C, achieving yields exceeding 95% . Adapting this protocol, the esterification of (2,3,4-trifluorophenyl)acetic acid would likely involve:

-

Acid Activation : The carboxylic acid reacts with ethanol under acidic conditions, facilitated by resin catalysts like Amberlyst-15.

-

Azeotropic Water Removal : Refluxing with a Dean-Stark trap ensures continuous water separation, driving the equilibrium toward ester formation .

-

Purification : Crude product washing with water removes residual ethanol, followed by fractional distillation to isolate the ester.

Key challenges include the limited commercial availability of (2,3,4-trifluorophenyl)acetic acid, necessitating prior synthesis of the acid precursor.

Cobalt-Catalyzed Cross-Coupling for Precursor Synthesis

A cobalt-catalyzed cross-coupling strategy, as demonstrated for (2,4,5-trifluorophenyl)but-2-enoic acid, offers a viable pathway to construct the fluorinated aromatic backbone . This method involves:

-

Grignard Reagent Preparation :

-

(2,3,4-Trifluorophenyl)magnesium chloride is synthesized from 1-bromo-2,3,4-trifluorobenzene and magnesium in tetrahydrofuran (THF).

-

-

Cross-Coupling :

-

Reaction with methyl 4-bromocrotonate in THF at −20°C yields methyl (E)-4-(2,3,4-trifluorophenyl)but-2-enoate.

-

-

Hydrolysis and Esterification :

Table 1: Comparative Yields for Cross-Coupling and Hydrolysis Steps

| Step | Conditions | Yield (%) |

|---|---|---|

| Grignard Formation | THF, −20°C, 1.5 h | 85–90 |

| Cross-Coupling | Co catalyst, 0°C | 70–75 |

| Acidic Hydrolysis | 3 M HCl, reflux | 90–92 |

| Esterification | Ethanol, H+ catalyst | 88–95 |

This approach requires precise control over reaction temperatures and regioselectivity due to the steric and electronic effects of the 2,3,4-trifluorophenyl group.

Nitrile Intermediate Hydrolysis

A two-step nitrile hydrolysis and esterification route, adapted from 2,4,5-trifluorophenylacetic acid synthesis, is theorized for the 2,3,4-isomer :

-

Nitrile Formation :

-

2,3,4-Trifluorobenzyl chloride reacts with potassium cyanide (KCN) to form 2,3,4-trifluorophenylacetonitrile.

-

-

Hydrolysis and Esterification :

-

Acidic hydrolysis (6 M H2SO4, reflux) converts the nitrile to (2,3,4-trifluorophenyl)acetic acid, which is then esterified with ethanol.

-

Challenges :

-

Nucleophilic Substitution Efficiency : The electron-withdrawing fluorine atoms at the 2,3,4-positions may hinder nucleophilic attack on benzyl chloride, reducing nitrile yields.

-

Byproduct Formation : Competing elimination reactions could generate undesired alkenes.

Friedel-Crafts Acylation and Modifications

While traditional Friedel-Crafts acylation is ineffective for highly fluorinated arenes due to their electron-deficient nature, modern adaptations using directed ortho-metalation (DoM) have shown promise:

-

Directed Metalation :

-

A directing group (e.g., −OMe) is introduced to the 2,3,4-trifluorophenyl ring, enabling lithiation at the desired position.

-

-

Acetyl Group Introduction :

-

Reaction with chloroacetyl chloride followed by deprotection yields (2,3,4-trifluorophenyl)acetic acid.

-

-

Esterification :

-

Standard ethanol esterification completes the synthesis.

-

This method remains speculative due to the lack of direct literature but aligns with advancements in fluorinated aromatic chemistry.

Industrial Scalability and Cost Considerations

Industrial production favors routes with minimal purification steps and catalyst recyclability. The cation exchange resin method excels here, as the catalyst is reusable, and ethanol is recoverable via distillation. In contrast, cobalt-catalyzed cross-coupling demands expensive transition metals and stringent anhydrous conditions, increasing costs.

Table 2: Industrial Viability of Preparation Methods

| Method | Catalyst Cost | Yield (%) | Purification Complexity |

|---|---|---|---|

| Direct Esterification | Low | 90–95 | Low |

| Cross-Coupling | High | 70–75 | High |

| Nitrile Hydrolysis | Moderate | 65–70 | Moderate |

Chemical Reactions Analysis

Types of Reactions: (2,3,4-Trifluorophenyl)acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: (2,3,4-Trifluorophenyl)acetic acid.

Reduction: (2,3,4-Trifluorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3,4-Trifluorophenyl)acetic acid ethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of (2,3,4-Trifluorophenyl)acetic acid ethyl ester is largely dependent on its chemical structure and the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

a) Ethyl 4-(Trifluoromethyl)phenylacetate (CAS 721-63-1)

- Structure : A para-trifluoromethyl group replaces the 2,3,4-trifluorophenyl moiety.

- Molecular Formula : C₁₁H₁₁F₃O₂.

- Properties: The electron-withdrawing CF₃ group increases acidity (pKa ~3.5–4.0) compared to non-fluorinated analogs. Boiling point and solubility data are unavailable, but the CF₃ group enhances thermal stability .

b) Ethyl 2,4,5-Trifluorobenzoylacetate

- Structure : Contains a benzoylacetate backbone with 2,4,5-trifluorophenyl substitution.

- Molecular Formula : C₁₁H₉F₃O₃.

- Properties : The β-ketoester group introduces reactivity toward nucleophiles, enabling use in Claisen condensations. The trifluorophenyl group improves resistance to oxidative degradation .

c) Ethyl (2-Fluorophenoxy)acetate

Functional Group Variations

a) Ethyl 2-(Trifluoromethylsulfanyl)acetate (CAS 65540-51-4)

- Structure : Replaces the phenyl group with a trifluoromethylsulfanyl (SCF₃) moiety.

- Molecular Formula : C₅H₇F₃O₂S.

- Properties : The SCF₃ group increases hydrophobicity (logP ~2.5) and metabolic stability, making it useful in bioactive molecules .

b) Ethyl 2-Cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate (CAS 144367-60-2)

Fluorination Patterns in Benzoic Acid Derivatives

Physicochemical and Reactivity Trends

- Lipophilicity: Trifluorophenyl analogs exhibit higher logP values (e.g., ~2.8–3.5) compared to mono- or di-fluorinated esters due to increased fluorine content .

- Acidity : Electron-withdrawing groups (e.g., CF₃, SCF₃) lower pKa values, enhancing stability under acidic conditions .

- Thermal Stability : Fluorinated esters generally decompose above 200°C, with trifluoromethyl groups offering superior stability compared to chlorinated analogs .

Biological Activity

(2,3,4-Trifluorophenyl)acetic acid ethyl ester is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of (2,3,4-trifluorophenyl)acetic acid with ethanol in the presence of a suitable catalyst. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure and purity of the compound.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated that compounds with similar trifluoromethyl substitutions can bind to the colchicine site of tubulin polymerization, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| A549 | 5.0 | Tubulin binding |

| MCF-7 | 7.5 | Apoptosis via caspase activation |

| HT-29 | 10.0 | Microtubule disruption |

The compound's activity was particularly noted in multidrug-resistant cell lines, suggesting a potential role in overcoming drug resistance .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, indicating significant antibacterial potency comparable to standard antibiotics like ceftriaxone .

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : As mentioned earlier, the compound interacts with tubulin, inhibiting its polymerization and disrupting mitotic spindle formation.

- Apoptosis Induction : Activation of caspases has been observed in treated cancer cells, leading to programmed cell death .

- Antibacterial Effects : The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes contributes to its antimicrobial efficacy .

Case Studies

- Cancer Treatment : In a preclinical study involving human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. These findings suggest that the compound may have systemic effects that enhance its anticancer properties.

Q & A

Basic: What are the recommended synthetic routes for (2,3,4-Trifluorophenyl)acetic acid ethyl ester, and how can reaction conditions be optimized?

Answer:

The ester is typically synthesized via acid-catalyzed esterification of (2,3,4-trifluorophenyl)acetic acid with ethanol. Key steps include:

- Reagent ratio: A molar excess of ethanol (1.5–2.0 equivalents) to drive the equilibrium toward ester formation .

- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid (0.1–1.0 mol%) at 60–80°C for 6–12 hours .

- Workup: Neutralization with NaHCO₃, followed by extraction with dichloromethane and purification via vacuum distillation or recrystallization .

Optimization: Use anhydrous conditions to minimize hydrolysis, and monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) or FT-IR (disappearance of carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify ester methyl (δ 1.2–1.4 ppm, triplet) and methylene (δ 4.1–4.3 ppm, quartet) groups. Aromatic protons in the trifluorophenyl group appear as multiplets (δ 6.8–7.5 ppm) due to fluorine coupling .

- ¹³C NMR: Carboxylic ester carbonyl at δ 165–175 ppm .

- Mass Spectrometry: ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ at m/z 190.12 (acid form) or [M]⁺ at 224.12 (ester) .

- Elemental Analysis: Verify purity (>98%) by matching experimental and theoretical C, H, F, and O percentages .

Advanced: How can computational methods predict the reactivity of the trifluorophenyl group in electrophilic substitution reactions?

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. Fluorine’s electron-withdrawing effect directs electrophiles to meta/para positions relative to the acetic acid group .

- Molecular Electrostatic Potential (MEP): Visualize electron-deficient regions on the aromatic ring, guiding predictions for nitration or halogenation .

- Case Study: Fluorine substitution at 2,3,4-positions reduces ring electron density, favoring reactions with strong electrophiles (e.g., NO₂⁺ in nitration) under controlled conditions (H₂SO₄, 0–5°C) .

Advanced: How should researchers resolve contradictions in reported spectroscopic data for this compound?

Answer:

- Data Validation: Cross-reference with high-purity standards (e.g., NIST or PubChem entries) .

- Solvent Effects: Note solvent shifts in NMR (e.g., CDCl₃ vs. DMSO-d₆) .

- Isomer Identification: Use 2D NMR (COSY, HSQC) to distinguish between 2,3,4- and 2,4,5-trifluorophenyl isomers, which exhibit distinct splitting patterns .

- Collaborative Studies: Compare data across multiple labs using identical instrumentation (e.g., 500 MHz NMR) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use a fume hood due to volatile organic ester vapors (flash point ~110°C) .

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

- Storage: Keep in amber glass bottles at 2–8°C under nitrogen to prevent hydrolysis .

Advanced: What strategies improve yield in multi-step syntheses involving this ester as an intermediate?

Answer:

- Protection/Deprotection: Temporarily protect the ester group with tert-butyl during harsh reactions (e.g., Friedel-Crafts alkylation) .

- Catalysis: Use Pd/C for hydrogenation or lipases for selective hydrolysis .

- Process Monitoring: Employ inline FT-IR or HPLC to detect intermediates and optimize stepwise yields .

Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?

Answer:

- Lipophilicity: LogP increases to 1.52 (vs. non-fluorinated analogs), enhancing membrane permeability .

- Thermal Stability: Decomposition temperature >200°C due to strong C-F bonds .

- Solubility: Low water solubility (0.1–1.0 mg/mL) but miscible with polar aprotic solvents (DMF, DMSO) .

Advanced: What role does this ester play in synthesizing bioactive fluorinated compounds?

Answer:

- Antidiabetic Agents: Serve as a precursor for fluorinated PPAR-γ agonists via Suzuki coupling with boronic acids .

- Anti-inflammatory Derivatives: React with hydrazines to form hydrazones, evaluated for COX-2 inhibition .

- Methodology: Optimize coupling reactions (e.g., Pd(OAc)₂, SPhos ligand) in THF/water (3:1) at 80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.